molecular formula C26H25FN2O5 B2581375 N-(2,4-dimethoxyphenyl)-2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide CAS No. 850906-07-9

N-(2,4-dimethoxyphenyl)-2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide

Cat. No.: B2581375
CAS No.: 850906-07-9
M. Wt: 464.493
InChI Key: WEIYSKKUFBYJJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide is a synthetic small molecule of significant interest in chemical biology and oncology research, primarily investigated for its potential as a protein kinase inhibitor. The compound's structure is characteristic of molecules designed to target ATP-binding sites in kinases, with the tetrahydroisoquinoline core serving as a common pharmacophore in many established inhibitors [Link: https://www.ncbi.nlm.nih.gov/books/NBK549809/]. Its specific research value stems from its functionalized design, incorporating a 4-fluorobenzyl group which may influence selectivity and binding affinity, and an acetamide linker that enhances molecular interactions. This reagent is utilized in high-throughput screening assays to identify and validate novel therapeutic targets, and in mechanistic studies to elucidate signal transduction pathways dysregulated in diseases like cancer. Researchers employ this compound to study the functional consequences of kinase inhibition on cellular processes such as proliferation, apoptosis, and migration. It is strictly for research use in laboratory settings.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2O5/c1-32-19-10-11-22(24(14-19)33-2)28-25(30)16-34-23-5-3-4-21-20(23)12-13-29(26(21)31)15-17-6-8-18(27)9-7-17/h3-11,14H,12-13,15-16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIYSKKUFBYJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Aromatic Rings Core Heterocycle Key Differences References
N-(2,4-dimethoxyphenyl)-2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide 2,4-dimethoxyphenyl (acetamide); 4-fluorophenylmethyl 1-oxo-tetrahydroisoquinoline Reference compound
N-(2,4-dimethylphenyl)-2-{[2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydro-5-isoquinolinyl]oxy}acetamide 2,4-dimethylphenyl; 2-fluorobenzyl 1-oxo-tetrahydroisoquinoline Fluorine position (2-F vs. 4-F); methyl vs. methoxy
N-(2,5-dimethylphenyl)-2-{[2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy}acetamide 2,5-dimethylphenyl; 4-fluorobenzyl 1-oxo-tetrahydroisoquinoline Methyl substitution pattern (2,5 vs. 2,4)
2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide 3-methylphenyl; 4-chlorophenylmethyl 1-oxo-tetrahydroisoquinoline Chlorine substitution (Cl vs. F); methyl vs. methoxy
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-fluorophenyl; thiophene-triazole hybrid 1,2,4-triazole Different heterocycle (triazole vs. isoquinoline)

Key Observations :

Substituent Effects: Methoxy vs. Halogen Position: Fluorine at the para position (4-F) on the benzyl group (reference compound) may offer better metabolic stability than ortho-substituted fluorine (2-F) due to reduced steric hindrance .

Heterocyclic Core Modifications: Tetrahydroisoquinoline derivatives (e.g., reference compound) are structurally distinct from triazole- or quinazolinone-based analogs (e.g., ), which may alter pharmacokinetic properties such as solubility and bioavailability .

Thiophene-containing triazole derivatives (e.g., ) are associated with antimicrobial activity, suggesting that core heterocycle choice directly influences target selectivity .

Molecular Properties :

Property Reference Compound N-(2,4-dimethylphenyl) Analog N-(2,5-dimethylphenyl) Analog
Molecular Weight (g/mol) ~466 (estimated) ~438 ~438
LogP (Predicted) ~3.2 ~3.5 ~3.5
Hydrogen Bond Acceptors 6 5 5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.